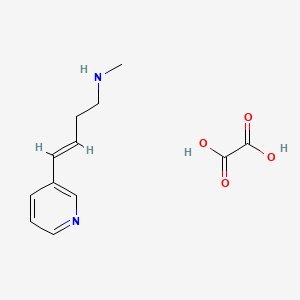

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Overview

Description

Scientific Research Applications

RJR-2403 oxalate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of nicotinic acetylcholine receptors.

Mechanism of Action

Target of Action

RJR-2403 oxalate, also known as Rivanicline oxalate, is a potent and effective activator of human α4/β2 receptors . These receptors are a subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in both the central and peripheral nervous systems . The α4/β2 nAChRs play a crucial role in various physiological functions including learning, reinforcement, development, aging, and nociception .

Mode of Action

RJR-2403 oxalate interacts with its target, the α4/β2 nAChRs, by acting as an agonist . This means it binds to these receptors and activates them. The activation of these receptors by RJR-2403 oxalate is comparable to the activation by nicotine .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The activation of α4/β2 nAChRs by RJR-2403 oxalate leads to transient inward currents in these receptors . This means that the activation of these receptors leads to a brief increase in the flow of ions into the neuron, changing the neuron’s membrane potential and triggering the generation of an electrical signal.

Action Environment

The action, efficacy, and stability of RJR-2403 oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body and its ability to reach its target receptors Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

RJR-2403 Oxalate interacts primarily with α4/β2 nAChRs . It activates these receptors with an EC50 of approximately 16 μM . The interaction between RJR-2403 Oxalate and these receptors is believed to play a role in various physiological functions, including learning, reinforcement, development, aging, and nociception .

Cellular Effects

RJR-2403 Oxalate has been shown to activate α4/β2 nAChR channels heterologously expressed in Xenopus oocytes . This activation elicits a transient inward current in the α4/β2 nAChR . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is largely tied to its activation of these receptors .

Molecular Mechanism

The molecular mechanism of RJR-2403 Oxalate involves its binding to and activation of α4/β2 nAChRs . This activation can lead to changes in gene expression and cellular signaling pathways

Temporal Effects in Laboratory Settings

The effects of RJR-2403 Oxalate have been observed over time in laboratory settings . The compound is stable and can be stored at room temperature for several weeks . In solution, it remains stable for up to four weeks at 4°C or three months at -20°C .

Dosage Effects in Animal Models

The effects of RJR-2403 Oxalate in animal models vary with dosage

Metabolic Pathways

Given its interaction with nAChRs, it is likely involved in cholinergic signaling pathways .

Preparation Methods

The synthesis of RJR-2403 oxalate involves the following steps:

Starting Material: The synthesis begins with the preparation of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.

Reaction with Oxalic Acid: The intermediate is then reacted with oxalic acid to form the oxalate salt.

The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to maintain consistency and quality .

Chemical Reactions Analysis

RJR-2403 oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.

Substitution: Substitution reactions can occur at the pyridine ring or the butenyl chain, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

RJR-2403 oxalate is unique in its high selectivity and potency for the α4β2 subtype of nicotinic acetylcholine receptors. Similar compounds include:

Nicotine: While nicotine also activates nicotinic receptors, it lacks the selectivity for the α4β2 subtype and has broader effects on other receptor subtypes.

Varenicline: This compound is another nicotinic receptor agonist used for smoking cessation, but it has different selectivity and pharmacokinetic properties compared to RJR-2403 oxalate.

Cytisine: Cytisine is a natural alkaloid that acts as a partial agonist at nicotinic receptors, with different selectivity and efficacy profiles.

RJR-2403 oxalate’s unique selectivity for the α4β2 subtype makes it a valuable tool for studying specific receptor functions and developing targeted therapies .

Properties

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)